[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Description
Table 1: Therapeutic Applications of Piperidine-Containing Pharmaceuticals
| Therapeutic Class | Example Drug | FDA Approval Year | Key Structural Feature |
|---|---|---|---|
| Atypical Antipsychotics | Risperidone | 1993 | Piperidine-4-one core |
| Selective Serotonin Reuptake Inhibitors | Paroxetine | 1992 | Piperidine-3-aryl substitution |
| μ-Opioid Receptor Agonists | Fentanyl | 1968 | N-Phenethyl-piperidine |
| H₁ Antihistamines | Loratadine | 1993 | Piperidine-1-carboxylate |
The evolution from simple piperidine alkaloids like coniine to modern therapeutics demonstrates scaffold engineering principles. Early derivatives focused on N-alkylation (e.g., haloperidol’s 4-fluorophenyl-piperidine system), while contemporary designs exploit C3/C4 stereochemistry and fused ring systems. Computational studies reveal piperidine’s ideal dihedral angles (55-60°) for G protein-coupled receptor binding pockets, explaining its prevalence in neuromodulatory agents.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-15-13-6-3-7-16(10-13)9-11-4-2-5-12(14)8-11;/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUPYUCZMFNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-16-9 | |
| Record name | 3-Piperidinamine, 1-[(3-fluorophenyl)methyl]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a synthetic organic molecule notable for its piperidine core, which features a 3-fluorobenzyl group and a methylamine moiety. This structure positions it within a class of piperidine derivatives that have shown promise in pharmacological applications, particularly in neuroscience and medicinal chemistry. The introduction of fluorine enhances the compound's lipophilicity, potentially influencing its biological interactions and therapeutic efficacy.
The molecular formula of the compound is with a molecular weight of approximately 258.76 g/mol. The presence of the fluorine atom is significant as it may alter the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Biological Activities
Research into the biological activities of piperidine derivatives has revealed various pharmacological effects, including:
- Neurotransmitter Modulation : Compounds with similar structures have been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Anticancer Properties : Some piperidine derivatives exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Interaction with dopamine and serotonin receptors, influencing mood and cognition. |
| Anticancer Activity | Inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 and HepG2. |
| Antimicrobial Effects | Potential antibacterial and antifungal properties observed in related compounds. |
Case Studies and Research Findings
Recent studies have explored the biological activity of related piperidine compounds, providing insights into their mechanisms of action:
- Neuropharmacological Studies : A study on benzylpiperidine derivatives indicated significant interaction with dopamine receptors, which could lead to therapeutic applications in treating neurological disorders such as schizophrenia or depression.
- Anticancer Activity : Research has shown that certain piperidine derivatives can induce apoptosis in breast cancer cells (MDA-MB-231). For instance, compounds exhibiting IC50 values ranging from 19.9 to 75.3 µM were effective in inhibiting cell viability .
- Microtubule Destabilization : Some studies have demonstrated that piperidine derivatives can act as microtubule-destabilizing agents, which is crucial for their anticancer activity by disrupting mitotic spindle formation .
The precise mechanism through which This compound exerts its biological effects requires further investigation. However, insights can be drawn from similar compounds:
Scientific Research Applications
Neuroscience Research
The compound's structural similarity to known psychoactive substances suggests potential applications in neuroscience. Preliminary studies indicate that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions are crucial for developing treatments for various psychiatric disorders.
Potential Antidepressant Activity
Research indicates that compounds similar to [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride may exhibit antidepressant properties. The mechanism of action is hypothesized to involve modulation of monoamine neurotransmitters, which are often implicated in mood regulation.
Pain Management
Another promising application lies in pain management. Piperidine derivatives have been explored for their analgesic effects, and this compound could potentially contribute to developing new pain relief medications.
Case Studies and Experimental Findings
- Dopaminergic Activity : A study conducted on related piperidine derivatives showed significant binding affinity to dopamine receptors, suggesting that this compound may similarly influence dopaminergic pathways.
- Antidepressant-like Effects : In animal models, compounds with similar structures have demonstrated rapid antidepressant-like effects, warranting further investigation into this compound's efficacy in clinical settings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, ensuring high yields and purity suitable for biological testing. Key steps include:
- Formation of the Piperidine Core : Starting from commercially available piperidine derivatives.
- Substitution Reactions : Introducing the 3-fluorobenzyl group via nucleophilic aromatic substitution.
- Hydrochloride Salt Formation : Converting the free base into its hydrochloride form to enhance solubility.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Lipophilicity :
Synthetic Accessibility :
Pharmacological Profile :
- Piperidine-3-yl methylamine derivatives are often explored as dopamine or serotonin receptor modulators. For example, the 4-methoxy analog () shows reduced CNS activity due to polarity, whereas the 3-fluoro derivative (target compound) may have been discontinued due to off-target effects .
Q & A
Basic Questions
Q. What are the key structural features and physicochemical properties of [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride?
- Structural Features : The compound consists of a piperidine core substituted with a 3-fluoro-benzyl group at the 1-position and a methylamine moiety at the 3-position. The hydrochloride salt enhances aqueous solubility and stability, critical for pharmacological applications .
- Physicochemical Properties :
- Molecular Formula : Likely analogous to similar derivatives (e.g., C₁₃H₁₈ClFN₂).
- Solubility : High solubility in polar solvents (e.g., methanol, water) due to the hydrochloride salt .
- Stability : Stable under inert conditions but sensitive to moisture and strong oxidizers .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Stepwise Synthesis :
Piperidine Functionalization : Introduce the 3-fluoro-benzyl group via nucleophilic substitution or reductive amination .
Methylamine Incorporation : Achieved through alkylation or condensation reactions, often using methylamine hydrochloride as a reagent .
Salt Formation : React the free base with HCl to form the hydrochloride salt .
- Key Reaction Conditions :
- Solvents: Dichloromethane, dimethylformamide.
- Catalysts: Lewis acids (e.g., AlCl₃) for benzylation .
- Temperature: 0–60°C to optimize yield and purity .
Advanced Questions
Q. How does the substitution pattern on the benzyl group influence the biological activity of piperidine-based compounds like this compound?
- Structure-Activity Relationship (SAR) :
- Fluoro Substitution : The 3-fluoro group enhances electronegativity, improving binding affinity to targets like serotonin receptors .
- Benzyl vs. Other Aromatic Groups : Compared to dichloro or trifluoromethyl analogs, the 3-fluoro-benzyl group balances lipophilicity and target selectivity .
- Comparative Analysis of Analogues :
| Compound | Substituent | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)piperidin | 4-Cl | Antidepressant effects |
| 1-(3-Trifluoromethylbenzyl)piperidin | 3-CF₃ | Enzyme inhibition |
| Target Compound | 3-F | Enhanced receptor selectivity |
Q. What methodological approaches are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Orthogonal Assays : Combine in vitro receptor binding assays (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to validate target engagement .
- Structural Analysis : Use X-ray crystallography or NMR to confirm stereochemical integrity, as impurities or racemization may skew results .
- Dose-Response Curves : Perform rigorous dose-dependent studies to distinguish between efficacy and off-target effects .
- Computational Modeling : Molecular docking simulations can predict binding modes and explain discrepancies in activity across receptor subtypes .
Methodological Considerations for Experimental Design
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Purification Techniques :
- Chromatography : Use flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate intermediates .
- Recrystallization : Purify the final product using ethanol/water mixtures .
- Analytical Validation :
- HPLC : Purity >95% with a C18 column and UV detection (λ = 254 nm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₈ClFN₂: 264.1) .
Q. What strategies are effective for evaluating the compound’s pharmacokinetic (PK) properties in preclinical studies?
- ADME Profiling :
- Absorption : Caco-2 cell assays to predict intestinal permeability .
- Metabolism : Liver microsome assays to identify cytochrome P450 interactions .
- In Vivo PK : Administer intravenously and orally in rodent models, with plasma sampling over 24h to calculate bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
